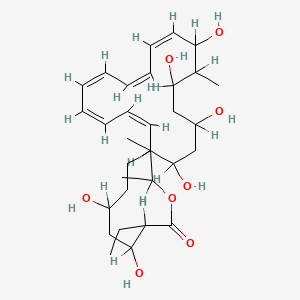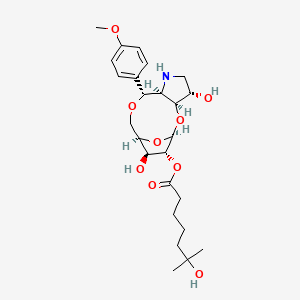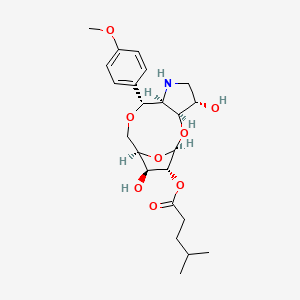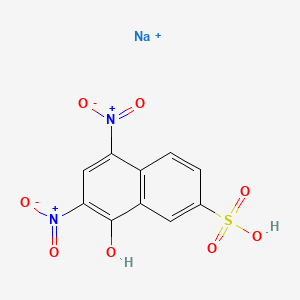
Naphthol Yellow S
Übersicht
Beschreibung
Naphthol Yellow S is an organic compound that is a dye . It is a derivative of 1-naphthol . At one time it was a popular food colorant but it was delisted in 1959 in the U.S .
Synthesis Analysis
While specific synthesis methods for Naphthol Yellow S were not found, 2-naphthol, a related compound, has been used in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .Molecular Structure Analysis
The molecular formula of Naphthol Yellow S is C10H4N2Na2O8S . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Chemical Reactions Analysis
Naphthol Yellow S (NYS) is used as a stain for protein basic groups. It is an acidic dye and forms a NYS-protein complex at acidic pH .Physical And Chemical Properties Analysis
Naphthol Yellow S is a yellow solid . It is soluble in cold water and hot water, and slightly soluble in alcohol .Wissenschaftliche Forschungsanwendungen
Biochemistry: Interaction with Proteins
Naphthol Yellow S (NYS) has been studied for its interaction with trypsin, a protease crucial for digestion and blood coagulation. Research using UV–Vis spectroscopy, fluorescence spectrophotometry, and computational techniques has shown that NYS can significantly alter the absorption and fluorescence of trypsin, indicating a strong binding affinity. This interaction leads to structural changes in trypsin, affecting its activity and thermal stability .
Histology: Staining Agent
In histological applications, NYS is utilized as a staining agent for protein basic groups. It forms a complex with proteins at acidic pH, which is useful for the precipitation of amino acids and peptides. This property allows for the differentiation of cellular components, making NYS valuable for microscopic examination of tissue samples .
Food Industry: Synthetic Dye Analysis
Although NYS was once a popular food colorant, it was delisted in the U.S. in 1959 due to safety concerns. However, its analysis is still relevant in the study of synthetic food dyes. Understanding the effects of such dyes on human health remains a significant area of research, especially concerning their potential side effects on human macromolecules .
Cosmetics: Colorant and Safety Assessment
NYS, along with other synthetic dyes, is used in cosmetics to provide color. The safety assessment of these dyes is critical due to their potential side effects. Studies have been conducted to evaluate the impact of NYS on human health, particularly its interaction with enzymes and proteins that could lead to health risks when metabolized .
Medical Diagnostics: Hematology and Cytophotometry
In medical diagnostics, NYS serves as a hematology stain and is used in cytophotometry for measuring DNA and protein content in cells. Its ability to bind with proteins makes it a useful tool for determining the DNA to protein ratio, which is essential in various diagnostic assays .
Environmental Science: Dye Analysis and Impact
Research into the environmental impact of dyes like NYS is vital for understanding their ecological footprint. Analyzing the presence and effects of such compounds in the environment helps in assessing potential risks and establishing safety regulations .
Analytical Chemistry: Reference Standard
NYS is employed as an analytical reference standard in chromatography. It is used for the determination of dye content in various substances, including foodstuffs, by techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. Its role as a standard is crucial for ensuring the accuracy and reliability of analytical results .
Wirkmechanismus
Target of Action
Naphthol Yellow S (NYS) primarily targets proteins, specifically basic protein groups . It has been studied for its interaction with trypsin, a protease that plays an essential role in several physiological functions such as digestion and blood coagulation .
Mode of Action
Naphthol Yellow S is an acidic dye that forms a complex with proteins at acidic pH . It has a strong ability to decrease the absorption of trypsin and quench trypsin’s intrinsic fluorescence . This interaction leads to changes in the trypsin structure, including a reduction in β-turn and α-helix content and an increase in the β-sheet content .
Biochemical Pathways
The binding of Naphthol Yellow S to trypsin decreases the enzyme’s Vmax value, indicating a reduction in the enzyme’s maximum rate of reaction .
Pharmacokinetics
Its strong interaction with proteins suggests that it may be transported and metabolized in the body through protein-related mechanisms .
Result of Action
The binding of Naphthol Yellow S to trypsin leads to changes in the enzyme’s structure and activity . This includes a decrease in the enzyme’s maximum rate of reaction and alterations in its structural composition . These changes could potentially impact the physiological functions of trypsin, such as digestion and blood coagulation .
Action Environment
The action of Naphthol Yellow S is influenced by the pH of the environment. It forms a complex with proteins at acidic pH . Additionally, the binding between the enzyme trypsin and Naphthol Yellow S decreases the thermal stability of trypsin, reducing its melting point by about 7°C .
Safety and Hazards
Naphthol Yellow S should be handled with care. It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep away from open flames, hot surfaces, and sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;5,7-dinitro-8-oxidonaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S.2Na/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h1-4,13H,(H,18,19,20);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIQLGJVGNGFEW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2Na2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
483-84-1 (Parent) | |
| Record name | Acid Yellow 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000846708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1041718 | |
| Record name | Flavianic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthol Yellow S | |
CAS RN |
846-70-8 | |
| Record name | Acid Yellow 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000846708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 8-hydroxy-5,7-dinitro-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Flavianic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EXT. D&C YELLOW NO. 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08F8S9O3I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Naphthol Yellow S has a molecular formula of C10H5N2NaO8S and a molecular weight of 356.22 g/mol. []
A: Yes, research has investigated the electronic absorption spectra of Naphthol Yellow S in various solvents. [] These studies analyzed the effect of different solvent parameters on the electronic transitions observed in the spectra.
A: Naphthol Yellow S has been used to modify high-resolution photographic plates, effectively reducing their actinic depth and leading to increased resolution and modulation. It's recommended for use with 405-nm or 436-nm monochromatic camera systems. []
A: Research shows that Naphthol Yellow S, when incorporated into clay-biopolymer composite matrices, can provide significant photostabilization for conidia of the entomopathogenic fungus Aschersonia spp. This effect is attributed to the dye's light-dispersing properties. []
A: Naphthol Yellow S binds to protein basic groups at a low pH, making it useful for quantitative protein staining in cytochemical studies. [, ] This binding is thought to be primarily electrostatic in nature.
A: While Naphthol Yellow S is considered a quantitative protein stain, research suggests that the binding reaction is reversible under specific conditions. Maintaining a high dye to protein ratio and controlling staining and differentiation times are crucial for quantitative analysis. [, ]
A: Naphthol Yellow S, in combination with other dyes like erythrosine B or aniline blue, has been used to stain acrosomes in spermatozoa. This allows for the assessment of acrosomal integrity and the evaluation of acrosome reactions, crucial for studying sperm functionality. [, , ]
A: Yes, researchers have used Naphthol Yellow S in conjunction with the Feulgen reaction to study changes in DNA and protein content during cellular processes. For example, it was used to study the growth patterns of rat hepatocytes during postnatal development and after partial hepatectomy. [, ]
A: Naphthol Yellow S, like other aromatic nitro dyes, raises environmental concerns due to its resistance to degradation through chemical, biological, and hydrolytic processes. [] Its presence in textile effluent necessitates effective treatment strategies.
A: Research has explored various methods for removing Naphthol Yellow S from wastewater. One study demonstrated successful decolorization through controlled potential electrolysis, achieving complete removal within 1 to 3 hours. []
A: Yes, fungal isolates, specifically Aspergillus tamarii and Aspergillus sclerotiorum, have shown promising results in decolorizing Naphthol Yellow S. These fungi are capable of removing up to 89.99% of the dye from a 250 ppm solution in 5 days. [] This suggests their potential for bioremediation of textile effluent containing Naphthol Yellow S.
A: Several analytical methods have been employed for the detection and quantification of Naphthol Yellow S. High-performance liquid chromatography with a diode array detector (HPLC-DAD) is a commonly used technique, particularly for analyzing cosmetic samples. [] This method allows for the simultaneous determination of Naphthol Yellow S alongside other colorants.
A: Research also utilizes spectrophotometry for analyzing Naphthol Yellow S, particularly after pre-concentration using techniques like cloud point extraction. [] This method involves using mixed micelles of Triton X-114 and TBAB to extract and concentrate the dye before spectrophotometric analysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



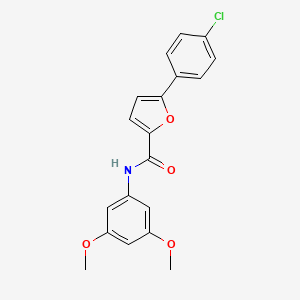
![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)
![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)


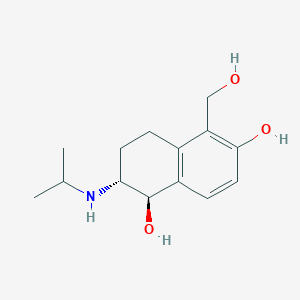
![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)


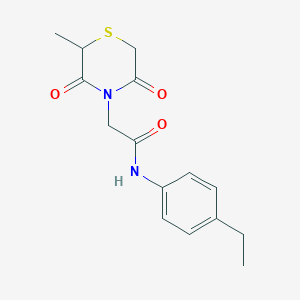
![4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid](/img/structure/B1664279.png)
